molecular formula C15H12N4O2 B2510561 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide CAS No. 2034315-33-6

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide

Cat. No.: B2510561
CAS No.: 2034315-33-6
M. Wt: 280.287
InChI Key: BUYRSMPNEHRFND-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.287. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Properties and Materials Engineering

Research has shown that picolinamide and its derivatives exhibit unique properties that could be harnessed for catalytic applications and materials science. For instance, picolinamide has been identified as a ligand in gold(III) complexes, demonstrating potential in creating materials with specific optical or electronic properties due to the structured coordination environment around the metal center (Fan et al., 2003). Additionally, the structural flexibility and binding capabilities of pyrazine derivatives have been leveraged in the synthesis of various metal complexes, which could be applied in catalysis or as functional materials (Xu et al., 2001).

Drug Design and Biochemical Applications

Picolinamide and pyrazine derivatives have been explored for their biochemical and pharmaceutical applications, particularly in the design of drugs targeting specific enzymes or biological pathways. For example, pyrazinamide and its derivatives have been found to inhibit ethylene biosynthesis in plants, suggesting a potential application in agriculture to extend the shelf life of fruits and flowers (Sun et al., 2017). In another study, picolinamide was identified as a potent inhibitor of poly (ADP-ribose) synthetase, indicating its potential in developing treatments for conditions related to NAD+ depletion (Yamamoto & Okamoto, 1980).

Synthetic Chemistry and Organic Transformations

The ability of picolinamide and pyrazine derivatives to facilitate various organic transformations has been extensively studied, providing a foundation for the synthesis of complex organic molecules. This includes the development of methodologies for the intramolecular amination of C-H bonds, a critical reaction in the synthesis of heterocyclic compounds, which are prevalent in pharmaceutical agents (He et al., 2012). Furthermore, the regioselective N-naphthylation of indoles, facilitated by picolinamide, highlights the utility of these compounds in creating complex molecular architectures (Pradhan et al., 2017).

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(12-3-1-2-5-16-12)19-9-13-14(18-7-6-17-13)11-4-8-21-10-11/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYRSMPNEHRFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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